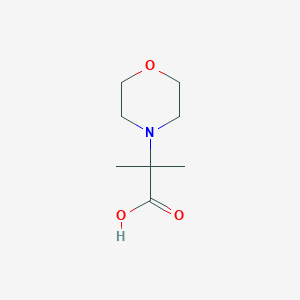
3-Bromo-5-(difluoromethoxy)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Molecular Structure Analysis
The molecular structure of 3-Bromo-5-(difluoromethoxy)benzoic acid consists of a benzene ring with a bromine atom and a difluoromethoxy group attached. The 3D representation of the structure can be visualized here.
Physical and Chemical Properties Analysis
- Safety Information : The compound is classified as a Warning substance (GHS07) and may cause skin, eye, and respiratory irritation. Safety precautions include avoiding inhalation, skin contact, and eye exposure. Detailed safety data can be found in the MSDS.
Scientific Research Applications
Structural Studies and Halogen Bonding
3-Bromo-5-(difluoromethoxy)benzoic acid and its derivatives have been explored for their unique structural properties, particularly in the context of halogen bonding. For example, research has shown that methoxy-substituents influence the strength of Br … Br type II halogen bonds in bromobenzoic acids. Such compounds exhibit interesting geometrical features and interactions, including head-to-head dimeric units linked via type II Br … Br interactions, Br … π, and weak hydrogen bonding interactions. Quantum mechanical computations provide insights into the covalent and electrostatic contributions to these halogen bonds, highlighting the role of structural modifications on the physical properties of these compounds (Raffo et al., 2016).
Tracer Applications in Environmental Studies
In environmental science, derivatives of this compound, specifically difluorobenzoates, have been utilized as nonreactive tracers in soil and groundwater studies. These compounds have proven their effectiveness in various laboratory and field experiments, demonstrating comparable behavior to bromide, a widely used nonreactive tracer. Such applications underline the suitability of these compounds for environmental monitoring and analysis, contributing valuable tools for hydrological research (Bowman & Gibbens, 1992).
Organometallic Synthesis
The versatility of this compound and related compounds in organometallic chemistry has been demonstrated through various synthetic applications. For instance, 1-Bromo-3,5-bis(trifluoromethyl)benzene has been used as a starting material for the synthesis of organometallic compounds through reactions with different metal intermediates. These studies showcase the potential of such brominated and fluorinated compounds in facilitating diverse synthetic routes, offering new pathways for the development of complex organometallic structures (Porwisiak & Schlosser, 1996).
Properties
IUPAC Name |
3-bromo-5-(difluoromethoxy)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF2O3/c9-5-1-4(7(12)13)2-6(3-5)14-8(10)11/h1-3,8H,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBUCSKQVMRMQDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1OC(F)F)Br)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2273511-99-0 |
Source


|
| Record name | 3-bromo-5-(difluoromethoxy)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[1-(prop-2-yn-1-yl)pyrrolidin-2-yl]methyl 1,5-dimethyl-1H-pyrazole-4-carboxylate](/img/structure/B2975015.png)

![N-[(4-Morpholin-4-ylthian-4-yl)methyl]-2-oxochromene-3-carboxamide](/img/structure/B2975020.png)




![N'-[3-(4-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]-N,N-dimethylethane-1,2-diamine](/img/structure/B2975028.png)





![2-Chloro-3-({methyl[4-(tetradecyloxy)phenyl]amino}methyl)naphthalene-1,4-dione](/img/structure/B2975038.png)
